molecular formula C19H19NO5S B2686969 (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate CAS No. 1164546-35-3

(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate

Cat. No.: B2686969
CAS No.: 1164546-35-3
M. Wt: 373.42
InChI Key: IHIRJXDWWCHOTJ-FNORWQNLSA-N
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Description

(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates several privileged pharmacophores, including a thiophene ring, a morpholine unit, and an acryloyl linker, which are commonly found in compounds with diverse biological activities . The morpholine ring is a common feature in pharmaceuticals and agrochemicals, often included to improve solubility and metabolic stability . The (E)-acryloyl group linking the thiophene and methoxyphenyl systems creates a planar, conjugated structure that may allow for potential interactions with various biological targets, such as enzymes and receptors . While specific biological data for this exact compound requires further investigation, structurally similar molecules featuring thiophene, morpholine, and chalcone-like scaffolds have demonstrated a range of pharmacological properties in research settings, including potential antiviral, anticancer, and anti-inflammatory activities . Researchers are exploring this compound and its analogs primarily as a scaffold for developing novel therapeutic agents and as a tool compound for probing biological mechanisms. The product is supplied for laboratory research purposes only. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-23-14-4-6-16(17(21)7-5-15-3-2-12-26-15)18(13-14)25-19(22)20-8-10-24-11-9-20/h2-7,12-13H,8-11H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIRJXDWWCHOTJ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate typically involves a multi-step process. One common route includes the following steps:

    Formation of the acrylate intermediate: This involves the reaction of thiophene-2-carbaldehyde with an appropriate acrylating agent under basic conditions to form the (E)-3-(thiophen-2-yl)acrylic acid.

    Esterification: The (E)-3-(thiophen-2-yl)acrylic acid is then esterified with 5-methoxy-2-hydroxybenzaldehyde in the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to form the ester intermediate.

    Morpholine coupling: Finally, the ester intermediate is reacted with morpholine-4-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylate double bond can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Saturated acrylate derivatives.

    Substitution: Various substituted phenyl morpholine-4-carboxylates.

Scientific Research Applications

Antioxidant Activity

Research indicates that the methoxy and thiophene groups in this compound enhance its ability to scavenge free radicals, suggesting potential applications as an antioxidant agent. Compounds with similar structures have shown significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Preliminary studies have suggested that (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate may possess antimicrobial activity. This property is particularly relevant given the increasing resistance of pathogens to conventional antibiotics. The structural features of the compound may allow it to disrupt microbial membranes or inhibit essential microbial enzymes.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential, particularly in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. Similar compounds have demonstrated efficacy against inflammatory conditions, making this compound a candidate for further investigation in inflammatory disease models.

Cancer Research

The unique structural characteristics of this compound suggest potential anticancer properties. Studies on related thiophene derivatives have indicated that they can induce apoptosis in cancer cells and inhibit tumor growth, warranting further exploration of this compound in cancer therapeutics.

Case Studies and Research Findings

  • Thiophene Derivatives as Multitargeted Pharmacological Agents :
    A study highlighted the effectiveness of various thiophene derivatives in targeting multiple biological pathways, indicating that compounds like this compound could be developed into multitargeted therapies for complex diseases such as cancer and cardiovascular disorders .
  • COX-II Inhibitors :
    The compound's potential as a COX-II inhibitor has been examined alongside other derivatives. Inhibitory activity against COX-II was observed, which is significant for developing anti-inflammatory drugs .
  • Synthetic Approaches :
    Various synthetic routes have been developed to create this compound, emphasizing the importance of optimizing reaction conditions to enhance yield and purity . These advancements are crucial for scaling up production for clinical applications.

Mechanism of Action

The mechanism of action of (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methoxy and morpholine groups can enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-methoxy-2-(3-(furan-2-yl)acryloyl)phenyl morpholine-4-carboxylate: Similar structure but with a furan ring instead of thiophene.

    (E)-5-methoxy-2-(3-(pyridin-2-yl)acryloyl)phenyl morpholine-4-carboxylate: Contains a pyridine ring instead of thiophene.

    (E)-5-methoxy-2-(3-(benzofuran-2-yl)acryloyl)phenyl morpholine-4-carboxylate: Features a benzofuran ring.

Uniqueness

The uniqueness of (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate lies in its combination of functional groups, which can impart distinct electronic and steric properties. The thiophene ring, in particular, can enhance its electronic properties, making it suitable for applications in materials science and medicinal chemistry.

Biological Activity

(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound features a complex structure characterized by:

  • Methoxy group : Enhances lipophilicity and potential interaction with biological membranes.
  • Thiophene ring : Known for its electron-rich properties, which can influence biological activity.
  • Morpholine moiety : Often associated with various pharmacological effects, including analgesic and anti-inflammatory activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate various physiological processes .

Biological Activity Data

Recent studies have highlighted the following biological activities associated with this compound:

Activity Type Description Reference
Antioxidant ActivityExhibits significant antioxidant properties, potentially protecting cells from oxidative stress.
Anticancer PotentialDemonstrated cytotoxic effects against various cancer cell lines, suggesting potential for cancer therapy.
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies :
    A study investigated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutic agents .
  • Anti-inflammatory Research :
    In an animal model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects .
  • Mechanistic Insights :
    Further mechanistic studies revealed that the compound may exert its effects through the modulation of NF-kB signaling pathways, which are crucial in regulating inflammatory responses and apoptosis .

Q & A

Q. What are the common synthetic routes for preparing (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate?

The synthesis of this compound typically involves multi-step organic reactions:

  • Step 1: Formation of the acryloyl moiety
    A Knoevenagel condensation between a substituted benzaldehyde derivative (e.g., 5-methoxy-2-hydroxybenzaldehyde) and thiophene-2-carboxaldehyde can yield the α,β-unsaturated ketone (acryloyl) core. This reaction is catalyzed by piperidine or ammonium acetate in ethanol under reflux, as demonstrated in chalcone syntheses .
  • Step 2: Esterification with morpholine-4-carboxylate
    The phenolic hydroxyl group of the intermediate is esterified using morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is employed for isolation .

Q. Key Reaction Table :

StepReagents/ConditionsYield RangeReference
KnoevenagelPiperidine, ethanol, reflux31–75%
EsterificationMorpholine-4-carbonyl chloride, triethylamine, DCM50–70% (estimated)

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

  • NMR Spectroscopy :
    • ¹H NMR : The (E)-configuration of the acryloyl group is confirmed by a coupling constant J ≈ 15–16 Hz between the α and β protons. Thiophene protons appear as multiplet signals at δ 6.8–7.5 ppm, while the morpholine ring shows distinct singlet(s) at δ 3.5–3.7 ppm .
    • ¹³C NMR : The carbonyl carbon of the acryloyl group resonates at δ ~190 ppm, and the ester carbonyl (morpholine) appears at δ ~165 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) with a mass matching the calculated molecular weight (e.g., ~425 g/mol).

Q. What are the key considerations in designing experiments to assess the compound’s stability?

  • Thermal Stability : TGA/DSC analysis under nitrogen (heating rate: 10°C/min) identifies decomposition temperatures.
  • Photostability : Exposure to UV light (λ = 254–365 nm) in methanol, with periodic HPLC monitoring for degradation products .
  • Hydrolytic Stability : Incubation in buffers (pH 1–10) at 37°C for 24–72 hours, followed by LC-MS to detect ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing the acryloyl group’s stereochemistry?

Discrepancies in coupling constants (J) or unexpected splitting patterns may arise from:

  • Rotameric equilibria : Low-temperature NMR (e.g., –40°C in CDCl₃) can freeze conformational changes, clarifying J values .
  • Impurities : Use preparative HPLC to isolate stereoisomers (C18 column, acetonitrile/water gradient) .
  • X-ray crystallography : Single-crystal analysis definitively assigns the (E)-configuration, leveraging SHELXL for refinement .

Q. What methodologies determine the crystal structure, and how does SHELX facilitate this process?

  • Single-Crystal Growth : Slow evaporation of a saturated solution in ethyl acetate/hexane yields diffraction-quality crystals.
  • Data Collection : X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement :
    • SHELXT : Auto-tracing the structure from diffraction data.
    • SHELXL : Refines atomic coordinates, thermal parameters, and occupancy factors. Hydrogen atoms are placed geometrically .

Q. Key SHELX Workflow Table :

StepSoftwareFunction
Data IntegrationSAINTFrame processing
SolutionSHELXTPhase determination
RefinementSHELXLParameter optimization
ValidationPLATONChecks for errors

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) using the compound’s 3D structure (generated via Gaussian 09 DFT optimization) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Mapping : Identifies critical interactions (e.g., hydrogen bonding with morpholine oxygen, π-π stacking with thiophene) .

Q. Example Interaction Table :

TargetBinding Affinity (ΔG, kcal/mol)Key Interactions
Kinase X–8.2H-bond: Morpholine O → Arg112
GPCR Y–7.5π-π: Thiophene ↔ Phe256

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